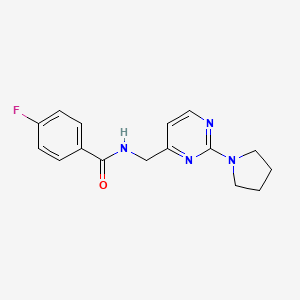

4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O/c17-13-5-3-12(4-6-13)15(22)19-11-14-7-8-18-16(20-14)21-9-1-2-10-21/h3-8H,1-2,9-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIVTYFGLKCSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-chloropyrimidine with pyrrolidine under basic conditions.

Introduction of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the fluorobenzamide with the pyrimidine intermediate.

Final Assembly: The final step involves the coupling of the pyrimidine intermediate with the fluorobenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the pyrimidine or benzamide moieties.

Substitution: The fluorine atom on the benzamide ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like tetrabutylammonium fluoride (TBAF) in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrimidine compounds, including those featuring the pyrrolidine moiety, can inhibit key signaling pathways involved in cancer cell proliferation. For instance, studies have shown that certain pyrimidine derivatives can act as inhibitors of kinases that are crucial for tumor growth and survival, suggesting that 4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide may exhibit similar properties .

1.2 Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of pyrimidine-based compounds. The ability of such compounds to disrupt bacterial cell walls or inhibit essential enzymes makes them promising candidates for developing new antibiotics. The specific structure of this compound may enhance its efficacy against resistant strains of bacteria .

Drug Development

2.1 Kinase Inhibition

One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases play a pivotal role in various cellular processes, and their dysregulation is often implicated in diseases such as cancer and malaria. The compound has been shown to inhibit specific kinases associated with these diseases, offering a pathway for developing targeted therapies .

2.2 Structure-Based Drug Design

The compound's molecular structure allows for modifications that can enhance its bioavailability and specificity. Structure-based drug design (SBDD) techniques have been employed to optimize the pharmacokinetic properties of similar compounds, which could be applied to this compound to improve its therapeutic profile .

Biochemical Properties

3.1 Molecular Interactions

The interactions between this compound and biological targets are crucial for understanding its mechanism of action. Studies utilizing molecular docking simulations have provided insights into how this compound binds to target proteins, influencing their activity and leading to desired therapeutic effects .

3.2 Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) is essential for evaluating the clinical potential of any new compound. Preliminary studies suggest that modifications to the chemical structure can significantly impact these properties, making it imperative to conduct thorough investigations into how variations of this compound behave in biological systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrimidine and benzamide moieties are crucial for binding to these targets, leading to modulation of their activity . The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Heterocyclic Variations: The target compound’s 2-(pyrrolidin-1-yl)pyrimidine distinguishes it from analogs like FM9 (thiazole-pyrimidine) and Example 53 (pyrazolo-pyrimidine-chromenone) . Pyrrolidine’s five-membered ring may confer better steric compatibility with target receptors compared to piperidine (six-membered) in .

- Substituent Effects : The para-fluoro benzamide in the target compound is shared with FM9 but contrasts with dichloro-substituted benzamide in Compound 1 . Fluorine enhances electronegativity and bioavailability relative to bulkier chloro groups.

- Molecular Weight : The target (313.3 g/mol) is smaller than Example 53 (589.1 g/mol) and FM9 (371.4 g/mol), suggesting improved cell permeability .

Functional Implications

- Fluorine Positioning : The target’s single fluorine at the benzamide para position reduces metabolic degradation compared to polyfluorinated analogs (e.g., Example 53 ).

- Heterocycle Impact : Thiazole in FM9 may increase π-π stacking in hydrophobic pockets, whereas pyrrolidine in the target compound could enhance hydrogen bonding with polar residues .

- Ring Size Effects : Pyrrolidine (5-membered) vs. piperidine (6-membered) in alters nitrogen lone-pair orientation, affecting receptor affinity.

Biological Activity

4-Fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.37 g/mol. The presence of the fluorine atom and the pyrrolidinyl group are significant for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidine ring is known to participate in hydrogen bonding with nucleic acids and proteins, potentially inhibiting their functions. The fluorine atom enhances the compound's binding affinity, which is crucial for its pharmacological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines. For example, it showed an IC50 value of 31.5 µM against ovarian cancer cells, indicating its potential as a lead compound in cancer therapy .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes involved in cancer progression. It has been shown to selectively inhibit certain kinases associated with tumor growth, which is critical for developing targeted cancer therapies .

Study 1: Inhibition of Cancer Cell Growth

In a study published in MDPI, researchers evaluated the antiproliferative effects of several benzamide derivatives, including this compound. The compound was found to significantly reduce cell viability in cancer cell lines overexpressing specific targets, demonstrating its potential as an effective anticancer agent .

Study 2: Mechanistic Insights

Another study focused on the mechanism by which this compound inhibits enzyme activity related to cancer cell proliferation. The findings suggested that the compound binds competitively to the active site of target enzymes, leading to decreased enzymatic activity and subsequent reduction in cell growth .

Data Summary

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Ovarian Cancer Cells | 31.5 | MAGL |

| Kinase Inhibition | Subnanomolar range | RET Kinase |

| General Antiproliferative | Varies | Various Enzymes |

Q & A

Basic: What are the critical steps and characterization methods for synthesizing this compound?

Answer:

The synthesis typically involves a multi-step approach:

Pyrimidine Core Functionalization : Introduce the pyrrolidin-1-yl group to the pyrimidine ring via nucleophilic substitution under reflux with a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ .

Benzamide Coupling : React the functionalized pyrimidine intermediate with 4-fluorobenzoyl chloride using a coupling agent (e.g., EDC/HOBt) in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns; fluorine’s deshielding effects aid in tracking benzamide integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight .

Advanced: How can reaction yields be optimized during pyrrolidinyl group introduction?

Answer:

Key factors include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine, improving substitution efficiency .

- Temperature Control : Reflux (~100–120°C) balances reaction kinetics and side-product minimization .

- Catalysis : Catalytic KI (10 mol%) accelerates SNAr reactions by stabilizing transition states .

- Workup Strategy : Acid-base extraction removes unreacted pyrrolidine, reducing purification complexity .

Basic: Which spectroscopic techniques resolve structural ambiguities in fluorinated benzamide derivatives?

Answer:

- ¹⁹F NMR : Directly identifies fluorine environments; chemical shifts (δ ~ -110 to -120 ppm) confirm benzamide integration .

- 2D NMR (HSQC, HMBC) : Correlates fluorine with adjacent protons/carbons, resolving regiochemistry .

- IR Spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) validate successful coupling .

Advanced: How to address discrepancies in reported bioactivity data (e.g., IC₅₀ values)?

Answer: Discrepancies arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms affect binding affinity .

- Compound Purity : HPLC purity ≥95% (using C18 columns, acetonitrile/water mobile phase) ensures reliable biological data .

- Solubility Factors : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference .

Basic: What in vitro assays evaluate this compound’s biological activity?

Answer:

- Kinase Inhibition Assays : Measure IC₅₀ against target kinases (e.g., EGFR, VEGFR) via fluorescence polarization .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., MCF-7) assess antiproliferative effects .

- Receptor Binding Studies : Radioligand competition assays quantify affinity for GPCRs .

Advanced: How to design SAR studies for analogs with varied substituents?

Answer:

- Computational Modeling : Docking (AutoDock Vina) predicts binding modes; substituent effects on π-π stacking or H-bonding are prioritized .

- Substituent Libraries : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) on benzamide to probe electronic effects .

- Bioisosteric Replacement : Replace pyrrolidine with piperidine to assess steric tolerance .

Advanced: What strategies resolve low solubility in aqueous buffers during bioassays?

Answer:

- Prodrug Design : Introduce phosphate esters at the benzamide’s para-position for enhanced hydrophilicity .

- Co-solvent Systems : Use cyclodextrin complexes or Cremophor EL to stabilize aqueous dispersions .

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Basic: How to confirm the absence of regioisomeric impurities post-synthesis?

Answer:

- LC-MS/MS : Retention time and fragmentation patterns distinguish regioisomers .

- NOE Spectroscopy : Spatial proximity between pyrrolidine protons and pyrimidine methylene confirms regiochemistry .

Advanced: What mechanistic insights explain its inhibitory activity against kinases?

Answer:

- ATP-Competitive Binding : The pyrimidine core mimics adenine, occupying the ATP-binding pocket .

- Hydrophobic Interactions : Fluorobenzamide engages with kinase back-pocket residues (e.g., Phe82 in EGFR) .

- Allosteric Modulation : Pyrrolidinyl group induces conformational changes in activation loops .

Basic: What safety protocols are critical during large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.